molecular formula C15H16N4O B2569679 N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415520-62-4

N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2569679
CAS No.: 2415520-62-4
M. Wt: 268.32
InChI Key: LMTAQDLSMIODHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Material: 5,6,7,8-tetrahydroquinazoline

    Reagents: 4-Methyl-2-bromopyridine, potassium carbonate

    Conditions: Heating in dimethylformamide (DMF)

    Reaction: Nucleophilic substitution to attach the pyridine ring

  • Formation of the Carboxamide Group:

      Starting Material: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline

      Reagents: Acyl chloride (e.g., acetyl chloride)

      Conditions: Room temperature, presence of a base (e.g., triethylamine)

      Reaction: Formation of the carboxamide group

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions

    • Formation of the Quinazoline Core:

        Starting Material: 2-Aminobenzamide

        Reagents: Formaldehyde, formic acid

        Conditions: Reflux in methanol

        Reaction: Cyclization to form 5,6,7,8-tetrahydroquinazoline

    Chemical Reactions Analysis

    Types of Reactions: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    • Oxidation:

        Reagents: Potassium permanganate, hydrogen peroxide

        Conditions: Aqueous or organic solvents, controlled temperature

        Products: Oxidized derivatives, such as quinazoline N-oxides

    • Reduction:

        Reagents: Sodium borohydride, lithium aluminum hydride

        Conditions: Anhydrous solvents, low temperature

        Products: Reduced forms, such as dihydroquinazoline derivatives

    • Substitution:

        Reagents: Halogenating agents (e.g., N-bromosuccinimide)

        Conditions: Organic solvents, room temperature

        Products: Halogenated derivatives

    Common Reagents and Conditions:

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide

      Reducing Agents: Sodium borohydride, lithium aluminum hydride

      Solvents: Methanol, dimethylformamide, dichloromethane

      Catalysts: Palladium on carbon, platinum oxide

    Major Products:

      Oxidized Derivatives: Quinazoline N-oxides

      Reduced Derivatives: Dihydroquinazoline compounds

      Substituted Derivatives: Halogenated quinazolines

    Scientific Research Applications

    N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and potential as a ligand in coordination chemistry.
    • Biology:

      • Investigated for its potential as an enzyme inhibitor.
      • Studied for its interactions with biological macromolecules.
    • Medicine:

      • Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
      • Evaluated for its pharmacokinetic properties and bioavailability.
    • Industry:

      • Used in the development of new materials with specific properties.
      • Applied in the synthesis of agrochemicals and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate signal transduction pathways.

    Molecular Targets and Pathways:

      Enzymes: Kinases, proteases

      Receptors: G-protein coupled receptors, ion channels

      Pathways: Apoptosis, cell proliferation, inflammation

    Comparison with Similar Compounds

    N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives:

    • N-(4-Methylpyridin-2-yl)acetamide:

      • Similar structure but lacks the tetrahydroquinazoline core.
      • Different biological activity and reactivity.
    • 2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide:

      • Contains a benzamide group instead of a carboxamide.
      • Different pharmacological properties.
    • N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide:

      • Contains a thiophene ring instead of a quinazoline core.
      • Different applications in medicinal chemistry.

    Uniqueness: this compound is unique due to its specific combination of a quinazoline core with a pyridine moiety and a carboxamide group, which imparts distinct chemical and biological properties.

    By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

    Properties

    IUPAC Name

    N-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H16N4O/c1-10-6-7-16-13(8-10)19-15(20)14-11-4-2-3-5-12(11)17-9-18-14/h6-9H,2-5H2,1H3,(H,16,19,20)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LMTAQDLSMIODHD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC=C1)NC(=O)C2=NC=NC3=C2CCCC3
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16N4O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    268.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.